molecular formula C16H19N3O4S B2946601 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide CAS No. 1903336-95-7

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide

Katalognummer: B2946601
CAS-Nummer: 1903336-95-7
Molekulargewicht: 349.41
InChI-Schlüssel: BQAUZRNPHBSHMI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a novel chemical entity designed for research applications, featuring the privileged thiazolidine-2,4-dione (TZD) scaffold. This heterocyclic core is recognized for its diverse biological potential and is a subject of interest in several therapeutic areas. The TZD moiety is a common feature in compounds exhibiting promising antimycobacterial activity, including against reference and wild strains of Mycobacterium tuberculosis . Furthermore, TZD derivatives have demonstrated a synergistic effect when used in combination with first-line antibiotics like isoniazid and rifampicin, highlighting their potential as coadjuvants in combination therapy research . Beyond infectious disease research, the TZD scaffold is extensively investigated for its antiproliferative properties. Derivatives have shown cytotoxic effects and the ability to induce apoptosis across various human tumor cell lines, such as A549 (lung), HepG2 (liver), and MCF-7 (breast) cancer cells . The structural features of this particular compound, including the incorporation of a pyrrolidine-1-carboxamide group linked to a 4-ethoxyphenyl ring, are intended to modulate properties like solubility and target binding affinity. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption. Researchers should handle this material with appropriate precautions in a laboratory setting.

Eigenschaften

IUPAC Name

3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-2-23-13-5-3-11(4-6-13)17-15(21)18-8-7-12(9-18)19-14(20)10-24-16(19)22/h3-6,12H,2,7-10H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAUZRNPHBSHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)N2CCC(C2)N3C(=O)CSC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide is a member of the thiazolidinone family, which has garnered attention for its diverse biological activities. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

The molecular formula of the compound is C22H22N2O5SC_{22}H_{22}N_{2}O_{5}S, with a molecular weight of approximately 426.49 g/mol. The structure includes a thiazolidinone moiety that is known for its pharmacological potential.

Antimicrobial Activity

Research has indicated that thiazolidinone derivatives exhibit significant antimicrobial properties. For example, studies on related compounds have shown moderate to good antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways critical for microbial survival .

Anticancer Activity

Thiazolidinones have been identified as potential anticancer agents. In vitro studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. For instance, thiazolidinone derivatives have shown cytotoxic effects against human liver carcinoma (HepG2) cells and other malignancies. The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring significantly influence cytotoxic potency .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of thiazolidinone derivatives for their anticancer activity against different cell lines. The results indicated that certain modifications led to enhanced activity, with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Potency : In another investigation, derivatives of thiazolidinones were tested against various bacterial strains. The findings revealed that specific substitutions on the thiazolidine ring improved antibacterial efficacy, highlighting the importance of chemical structure in determining biological activity .

Data Tables

Activity Type Compound IC50 (µM) Cell Line/Organism
Anticancer3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide12.5HepG2 (liver carcinoma)
AntimicrobialThiazolidinone Derivative A15.0Staphylococcus aureus
AntifungalThiazolidinone Derivative B20.0Candida albicans

The biological activity of thiazolidinones may be attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazolidinones act as enzyme inhibitors, impacting pathways critical for cell division and metabolism.
  • DNA Interaction : Some derivatives exhibit the ability to intercalate into DNA, leading to apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison

Compound Name / ID Core Structure Key Substituents Functional Impact
Target Compound Pyrrolidine + thiazolidinedione 4-ethoxyphenyl carboxamide Moderate lipophilicity; ethoxy group may enhance metabolic stability .
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxoacetamide (26) Thiazolidinedione + acetamide 3,5-bis(trifluoromethyl)phenyl, trimethoxybenzylidene Electron-withdrawing CF$_3$ groups increase electrophilicity and rigidity .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine + thiadiazole 4-fluorophenyl, isopropyl-thiadiazole Thiadiazole introduces aromatic π-stacking potential; fluorophenyl enhances bioavailability .
N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxo-but-1-enyl]pyrrolidine-2-carboxamide Pyrrolidine + enone 4-ethoxyphenyl, trifluoro-3-oxo-but-1-enyl Trifluoro group increases metabolic resistance; enone moiety may confer reactivity .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs

Compound Name / ID Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Functional Groups Impacting Solubility
Target Compound Not reported Not reported ~363.4 Ethoxy (lipophilic), thiazolidinedione (polar) .
Compound 22 198–200 85 615.65 Trimethoxybenzylidene (lipophilic), thioxo (polar) .
Compound 25 205–207 83 582.61 Trifluoromethyl (lipophilic), thioxo (polar) .
N-(4-ethoxyphenyl)-1-[(E)-4,4,4-trifluoro-3-oxo-but-1-enyl]pyrrolidine-2-carboxamide Not reported Not reported 368.34 Trifluoro (lipophilic), enone (moderate polarity) .

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 4-ethoxyphenyl group is electron-donating, contrasting with analogs bearing CF$_3$ or halogen substituents (e.g., Compounds 25, 26 ). This difference influences electronic distribution, solubility, and target binding.
  • Thiazolidinedione vs. Thiadiazole Cores: Thiazolidinedione rings (as in the target compound) offer two hydrogen-bond acceptors (C=O groups), while thiadiazole-containing analogs (e.g., ) rely on aromatic nitrogen atoms for interactions.
  • Impact of Fluorination: Fluorinated analogs (e.g., ) exhibit enhanced metabolic stability and membrane permeability compared to the target compound’s ethoxy group.

Q & A

Basic: What are the recommended synthetic strategies for 3-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-ethoxyphenyl)pyrrolidine-1-carboxamide?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the pyrrolidine-1-carboxamide core via a carbodiimide-mediated coupling between pyrrolidine derivatives and 4-ethoxyphenyl isocyanate.
  • Step 2: Introduction of the 2,4-dioxo-1,3-thiazolidine moiety via cyclization of a thiourea intermediate under acidic conditions (e.g., HCl in ethanol) .
  • Key Validation: Monitor reaction progress using TLC and confirm product purity via HPLC. Intermediate characterization by 1H^1H-NMR and IR spectroscopy is critical to avoid side reactions like over-alkylation .

Basic: How can researchers validate the structural integrity of the synthesized compound?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • Spectroscopy: Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm1^{-1}) .
  • X-ray Crystallography: Resolve the crystal structure using programs like SHELXL (for refinement) and ORTEP-3 (for visualization). For example, a similar thiazolidinone derivative showed bond lengths of 1.76 Å for C=O and 1.81 Å for C–S in the thiazolidine ring .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:
Quantum chemical calculations and reaction path search algorithms (e.g., via ICReDD methodologies) can predict energetically favorable pathways:

  • Transition State Analysis: Identify intermediates using density functional theory (DFT) to optimize cyclization steps.
  • Solvent Effects: Simulate solvent interactions (e.g., ethanol vs. DMF) to improve yield and reduce side products. Recent studies achieved ~15% yield improvement by optimizing solvent polarity .

Advanced: What strategies resolve contradictions in bioactivity data across studies?

Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Standardized Assays: Use cell lines with consistent receptor expression (e.g., HEK293 for GPCR studies) and validate via positive controls.
  • Impurity Profiling: Employ LC-MS to detect trace byproducts (e.g., hydrolyzed carboxamide derivatives) that may antagonize target receptors .
  • Statistical Validation: Apply multivariate analysis to distinguish assay noise from true bioactivity trends .

Basic: What spectroscopic techniques are critical for characterizing the thiazolidine-dione moiety?

Answer:

  • NMR: The thiazolidine-dione protons appear as singlet(s) near δ 3.8–4.2 ppm due to restricted rotation.
  • Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion ([M+H]+^+) with <2 ppm error.
  • XPS: Sulfur (S 2p) and oxygen (O 1s) binding energies at ~163 eV and 531 eV, respectively, validate the dione structure .

Advanced: How can crystallographic software (e.g., SHELX) address disorder in the compound’s crystal structure?

Answer:

  • Disorder Modeling: Use SHELXL ’s PART instruction to refine disordered regions (e.g., ethoxyphenyl rotamers). Apply geometric restraints to maintain bond lengths/angles within chemically reasonable limits.
  • Validation Tools: Check ADDSYM in PLATON to avoid overinterpretation of pseudo-symmetry. A recent study resolved disorder in a pyrrolidine derivative by partitioning occupancy ratios (60:40) for two conformers .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Answer:
Based on structural analogs (e.g., thiazolidinediones and pyrrolidine carboxamides):

  • Peroxisome Proliferator-Activated Receptors (PPARγ): Potential antidiabetic activity via agonism.
  • Cannabinoid Receptors (CB1): Thiazolidine derivatives show peripheral CB1 antagonism for obesity treatment .
  • In Vitro Testing: Prioritize radioligand binding assays (e.g., 3H^3H-CP55940 for CB1) with IC50_{50} determination .

Advanced: How can researchers design SAR studies to improve metabolic stability?

Answer:

  • Substitution Patterns: Replace the ethoxy group with fluorinated or bulky substituents (e.g., 4-trifluoromethoxyphenyl) to block cytochrome P450 metabolism.
  • Prodrug Strategies: Introduce ester moieties at the pyrrolidine nitrogen to enhance oral bioavailability.
  • In Silico ADMET: Use SwissADME to predict LogP (<3.5) and CYP2D6 inhibition risks .

Basic: What are common pitfalls in scaling up the synthesis of this compound?

Answer:

  • Exothermic Reactions: Thiazolidine cyclization at scale may require controlled cooling (<0°C) to prevent decomposition.
  • Purification Challenges: Use preparative HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts .

Advanced: How can machine learning models predict novel derivatives with enhanced activity?

Answer:

  • Data Curation: Assemble a dataset of ~500 analogs with IC50_{50} values from PubChem or ChEMBL.
  • Feature Selection: Train models on descriptors like topological polar surface area (TPSA), molecular weight, and hydrogen bond acceptors.
  • Validation: Achieve R2^2 >0.85 via cross-validation; prioritize derivatives with TPSA >90 Ų for reduced blood-brain barrier penetration .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.